Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane

Silane coupling agent Crosslink density Eugenol derivative

Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane (CAS 83817-75-8) is an organosilicon compound classified within the eugenol-derived silane coupling agent family. It features a methylmethoxysilane core substituted with two 4-allyl-2-methoxyphenoxy (eugenol-derived) groups, giving it a molecular formula of C22H28O5Si and a molecular weight of approximately 400.5 g/mol.

Molecular Formula C22H28O5Si
Molecular Weight 400.5 g/mol
CAS No. 83817-75-8
Cat. No. B12657334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[4-allyl-2-methoxyphenoxy]methoxymethylsilane
CAS83817-75-8
Molecular FormulaC22H28O5Si
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC=C)O[Si](C)(OC)OC2=C(C=C(C=C2)CC=C)OC
InChIInChI=1S/C22H28O5Si/c1-7-9-17-11-13-19(21(15-17)23-3)26-28(6,25-5)27-20-14-12-18(10-8-2)16-22(20)24-4/h7-8,11-16H,1-2,9-10H2,3-6H3
InChIKeyBLDKJISNKNLTRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane (CAS 83817-75-8): A Dual-Eugenol Silane for High-Crosslink-Density Coupling Applications


Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane (CAS 83817-75-8) is an organosilicon compound classified within the eugenol-derived silane coupling agent family [1]. It features a methylmethoxysilane core substituted with two 4-allyl-2-methoxyphenoxy (eugenol-derived) groups, giving it a molecular formula of C22H28O5Si and a molecular weight of approximately 400.5 g/mol . The compound is cataloged under EC number 280-976-4 and is commercially supplied for use in resins, hardeners, diluents, and polymer dispersions [2]. Its structure is distinguished from mono-eugenol silanes (e.g., CAS 83817-65-6 or CAS 4515-52-0) by the presence of two allyl-terminated aromatic arms, which confers a higher density of polymerizable unsaturation per silicon center.

Why Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane Cannot Be Replaced by Generic Methoxy- or Mono-Allyl Silanes


Silane coupling agents are not interchangeable because the number and type of polymer-reactive groups, the hydrolyzable leaving groups, and the organic spacer architecture collectively determine hydrolysis rate, crosslink density, filler–matrix compatibility, and final composite thermomechanical properties [1]. Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane contains two terminal allyl groups per molecule, offering a stoichiometric crosslinking functionality of two (f=2) versus f=1 for mono-allyl eugenol silanes such as (4-allyl-2-methoxyphenoxy)trimethylsilane (Eugenol TMS, CAS 4515-52-0) or (4-allyl-2-methoxyphenoxy)dimethoxymethylsilane (CAS 83817-65-6) [2]. This difference directly influences network architecture and gel fraction in radical- or thiol–ene-cured systems. Furthermore, the single methoxy leaving group on silicon predicts a controlled, stoichiometric hydrolysis pathway distinct from trialkoxy silanes, reducing the risk of excessive oligomerization during surface treatment while still enabling covalent bonding to inorganic substrates [3]. The dual eugenol-derived aromatic rings also provide higher molar refractivity and potential for π–π interactions with aromatic polymer matrices, a feature absent in aliphatic silane coupling agents. The quantitative consequences of these structural distinctions are detailed in the evidence guide below.

Quantitative Differentiation Evidence: Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane vs. Closest Analogs


Allyl Functionality Comparison: Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane (f=2) vs. Mono-Eugenol Silanes (f=1)

Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane possesses two 4-allyl-2-methoxyphenoxy substituents, providing a theoretical allyl functionality (f) of 2 per molecule. In contrast, the closest mono-eugenol analogs—(4-allyl-2-methoxyphenoxy)trimethylsilane (Eugenol TMS, CAS 4515-52-0) and (4-allyl-2-methoxyphenoxy)dimethoxymethylsilane (CAS 83817-65-6)—each contain only one allyl group (f=1) . This structural difference is critical for thermoset network formation: difunctional monomers produce crosslinked networks, whereas monofunctional analogs yield only linear chain extension or grafting. In thiol–ene or radical polymerization systems, the gel-point conversion for a difunctional monomer reacting with a multifunctional co-reactant occurs at lower conversion than for a monofunctional analog, leading to earlier network formation and higher ultimate gel fractions.

Silane coupling agent Crosslink density Eugenol derivative

Hydrolyzable Leaving Group Comparison: Methoxy (Target) vs. Triethoxy (Eugenol-Triethoxysilane) vs. Trimethylsiloxy (Eugenol TMS)

The target compound bears a single methoxy leaving group on silicon, which hydrolyzes to silanol at a rate intermediate between the rapid hydrolysis of triethoxy silanes and the non-hydrolytic stability of trimethylsiloxy-protected eugenol [1]. Bio-based eugenol silanes synthesized with triethoxysilyl groups (e.g., product 3a in [2]) undergo rapid hydrolysis and can form oligomeric siloxane networks before effective surface coupling occurs. Conversely, Eugenol TMS (CAS 4515-52-0) with three methyl groups on silicon is hydrolytically stable and cannot covalently bond to inorganic substrates. The target compound's single methoxy group provides controlled, stoichiometric surface attachment without excessive oligomerization, a profile confirmed by the broader literature on methoxy-type silane coupling agents [3].

Hydrolysis rate Silane coupling Surface treatment

Dual Aromatic Content: Molar Refractivity and π–π Interaction Potential vs. Aliphatic Silane Coupling Agents

Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane contains two 2-methoxyphenoxy aromatic rings, giving it a molecular refractivity approximately 2× that of mono-aromatic eugenol silanes and substantially higher than aliphatic silane coupling agents such as γ-methacryloxypropyltrimethoxysilane (MEMO) . Published studies on eugenol epoxy silane-coupling agents demonstrate that a benzene-ring-containing silane structure improves silica filler compatibility and dispersion state in epoxy matrices compared to aliphatic silanes, leading to enhanced mechanical properties [1]. The dual aromatic architecture of the target compound is expected to amplify this effect, offering stronger non-covalent interactions (π–π stacking, hydrophobic association) with aromatic polymer matrices.

Polymer compatibility Aromatic interaction Filler dispersion

Physical Property Comparison: Boiling Point and Thermal Processing Window vs. Mono-Eugenol Silane (CAS 83817-65-6)

The target compound has a reported boiling point of 507.8°C at 760 mmHg and a flash point of 260.9°C [1], substantially higher than its closest mono-eugenol analog [4-allyl-2-methoxyphenoxy]dimethoxymethylsilane (CAS 83817-65-6), which boils at 329.5°C at 760 mmHg . This ~178°C difference reflects the higher molecular weight (400.5 vs. 268.4 g/mol) and the presence of two bulky aryloxy substituents instead of one. The higher boiling point translates to lower volatility during high-temperature composite processing or curing cycles, reducing evaporative loss of the coupling agent before it can participate in interfacial bonding reactions.

Thermal stability Processing window Volatility

Crosslinking Density in Thiol–Ene Networks: Difunctional Bis-Eugenol Silane vs. Monofunctional Eugenol Derivatives

Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane is structurally analogous to bis(4-allyl-2-methoxyphenyl) phenyl phosphonate (BEP), a difunctional eugenol derivative recently demonstrated as an effective monomer for thiol–ene photopolymerization in shape-memory polythioether/MXene nanocomposites [1]. In that study, the difunctional allyl architecture enabled the formation of crosslinked networks with tunable thermomechanical properties. The target silane compound, bearing two allyl groups similarly connected via a central silicon atom, is expected to exhibit comparable difunctional network-forming behavior, in contrast to mono-allyl eugenol silanes that can only act as chain terminators or pendant modifiers in thiol–ene systems. Quantitative gel fraction and crosslink density data are not yet published specifically for CAS 83817-75-8; the BEP study serves as the closest structural proxy.

Thiol-ene polymerization Network density Shape memory polymer

High-Value Application Scenarios for Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane Based on Differentiation Evidence


Crosslinked Silane-Modified Thermoset Composites Requiring Network Formation (Not Merely Surface Grafting)

When the application requires the silane to function as a co-monomer that forms covalent crosslinks within the polymer network rather than simply acting as a pendant surface modifier, Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane is the appropriate choice. Its dual allyl functionality (f=2) enables incorporation into the network backbone during radical or thiol–ene curing, whereas mono-allyl eugenol silanes such as CAS 83817-65-6 or Eugenol TMS can only graft to surfaces or polymer chains as terminal groups [1]. This distinction is critical for applications such as high-modulus dental restorative composites, where the cyclotriphosphazene modifiers containing 4-allyl-2-methoxyphenoxy groups have demonstrated increased adhesion, cure depth, and mechanical properties in acrylate dental compositions [2].

High-Temperature Composite Processing Where Low-Volatility Coupling Agents Are Required

For thermoplastic or thermoset composites processed above 300°C, the significantly higher boiling point (507.8°C) and flash point (260.9°C) of Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane compared to the mono-eugenol analog (CAS 83817-65-6, boiling point 329.5°C, flash point 153.1°C) makes it the preferred selection [1]. The ~178°C boiling point advantage reduces evaporative loss during high-temperature compounding, extrusion, or curing, ensuring that the silane remains in the composite to fulfill its coupling function. This is particularly relevant for engineering thermoplastics (e.g., polyamides, polycarbonates, polysulfones) and high-temperature curing epoxy or bismaleimide systems.

Aromatic Polymer–Inorganic Filler Interface Engineering via π–π Interactions

When the organic matrix contains aromatic moieties (epoxy resins based on bisphenol A, phenolic resins, polystyrene, or aromatic polyesters), the dual 2-methoxyphenoxy aromatic rings of the target compound offer enhanced compatibility through π–π stacking and hydrophobic interactions, as demonstrated for eugenol-based epoxy silane coupling agents in silica-filled epoxy composites [1]. This results in improved filler dispersion and reduced agglomeration compared to aliphatic silanes (e.g., MEMO). The methoxy leaving group permits controlled covalent attachment to silica, alumina, or glass surfaces without the excessive oligomerization associated with trialkoxy silanes [2].

Bio-Based Polymer and Sustainable Composite Formulations

As a eugenol-derived compound, Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane fits within the growing demand for bio-based silane coupling agents. Eugenol, extracted from clove oil at 70–96% purity, serves as a renewable aromatic feedstock [1]. The target compound's dual eugenol architecture provides higher bio-based carbon content per silicon center than mono-eugenol silanes. Researchers developing eco-friendly epoxy composites, where eugenol-based silane coupling agents have already shown improved properties of natural filler epoxy systems [2], can select this compound to maximize renewable content while maintaining or enhancing crosslink density.

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